molecular formula C10H5BrClNO3 B13703797 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid

5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13703797
M. Wt: 302.51 g/mol
InChI Key: HCZIXOYBXVKPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and presence in various commercially available drugs

Preparation Methods

The synthesis of 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkyne derivatives. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually require moderate temperatures and the presence of specific reagents to ensure high yields and selectivity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target . The compound’s bromine and chlorine substituents may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:

Properties

Molecular Formula

C10H5BrClNO3

Molecular Weight

302.51 g/mol

IUPAC Name

5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

HCZIXOYBXVKPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.